molecular formula C16H19ClN2O B2807472 N-Adamantan-1-yl-2-chloro-nicotinamide CAS No. 445017-10-7

N-Adamantan-1-yl-2-chloro-nicotinamide

Cat. No.: B2807472
CAS No.: 445017-10-7
M. Wt: 290.79
InChI Key: ZFKQOEFQHFJRCQ-UHFFFAOYSA-N
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Description

Contextualizing Nicotinamide (B372718) Derivatives in Drug Discovery

Nicotinamide, a form of vitamin B3, and its derivatives are pivotal in numerous biological processes. As a precursor to the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), it plays a crucial role in cellular metabolism and energy production. beilstein-journals.orgresearchgate.net The therapeutic potential of nicotinamide derivatives has been extensively investigated, revealing a broad spectrum of biological activities. These derivatives have been explored for their roles as anti-inflammatory, anticancer, and neuroprotective agents. rsc.org Furthermore, modifications of the nicotinamide scaffold, such as the introduction of a chlorine atom at the 2-position to form 2-chloronicotinamide (B82574), can significantly alter the electronic properties of the molecule, enhancing its reactivity and utility in the synthesis of more complex pharmaceuticals. chemimpex.comsigmaaldrich.com 2-Chloronicotinamide itself is a valuable intermediate in the development of anti-inflammatory and anti-cancer agents, as well as agrochemicals. chemimpex.com

Nicotinamide derivatives have shown promise in various therapeutic areas, as illustrated in the table below, which summarizes the biological activities of some representative compounds.

Nicotinamide Derivative Therapeutic Area Reported Biological Activity
Novel Nicotinamide DerivativesAntifungalInhibition of succinate (B1194679) dehydrogenase
2-Aminonicotinamide DerivativesAntifungalInhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis
Nicotinamide-based HDAC InhibitorsAnticancerInhibition of histone deacetylase-3 (HDAC3)

This table presents a selection of research findings on various nicotinamide derivatives to illustrate the breadth of their biological activities.

Significance of Adamantane (B196018) Moiety in Bioactive Compounds

The adamantane moiety is a rigid, lipophilic, and three-dimensional cage-like hydrocarbon. Its incorporation into drug molecules can significantly influence their physicochemical and pharmacokinetic properties. The bulky and hydrophobic nature of adamantane can enhance a compound's metabolic stability, increase its lipophilicity to facilitate passage through biological membranes, and provide a rigid scaffold for the precise orientation of functional groups. nih.govnih.gov

The utility of the adamantane scaffold is well-established in clinical practice, with several approved drugs containing this moiety. These drugs span a range of therapeutic applications, from antiviral and antidiabetic to neuroprotective agents. nih.gov The introduction of an adamantane group can lead to enhanced biological activity and improved drug-like properties. nih.gov

The following table showcases some adamantane-containing drugs and their therapeutic uses, highlighting the importance of this structural unit in drug design.

Adamantane-Containing Drug Therapeutic Use
Amantadine (B194251)Antiviral (Influenza A), Antiparkinsonian
Memantine (B1676192)Treatment of Alzheimer's disease
SaxagliptinAntidiabetic
VildagliptinAntidiabetic

This table provides examples of clinically approved drugs that incorporate the adamantane moiety.

Overview of N-Adamantan-1-yl-2-chloro-nicotinamide as a Research Target

The chemical structure of this compound, which brings together the 2-chloronicotinamide and 1-aminoadamantane scaffolds, suggests a molecule with the potential for unique biological activities. The combination of the pharmacologically active nicotinamide core with the lipophilic and rigid adamantane group makes it a compelling candidate for investigation in various therapeutic areas.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its constituent parts suggest several avenues for exploration. For instance, a related compound, N-(Adamantan-1-yl)-2-chloroacetamide, has been synthesized and studied as a potential antituberculosis agent. researchgate.net This indicates that the N-adamantanyl amide linkage is a viable structural motif for generating bioactive compounds.

The synthesis of this compound would likely involve the reaction of 2-chloronicotinoyl chloride with 1-aminoadamantane. This straightforward synthetic route allows for the generation of the target compound and its analogs for biological screening.

Physicochemical Properties of this compound

PropertyValue
CAS Number 445017-10-7
Molecular Formula C16H19ClN2O
Molecular Weight 290.79 g/mol

Data sourced from chemical supplier databases.

Given the known activities of its parent structures, research into this compound could focus on its potential as an anticancer, antifungal, or antiviral agent. The adamantane moiety could enhance the cellular uptake and metabolic stability of the nicotinamide portion, potentially leading to improved efficacy and a more favorable pharmacokinetic profile. Further detailed research, including synthesis, characterization, and comprehensive biological evaluation, is necessary to fully elucidate the therapeutic potential of this intriguing hybrid molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-adamantyl)-2-chloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c17-14-13(2-1-3-18-14)15(20)19-16-7-10-4-11(8-16)6-12(5-10)9-16/h1-3,10-12H,4-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKQOEFQHFJRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329634
Record name N-(1-adamantyl)-2-chloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642642
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

445017-10-7
Record name N-(1-adamantyl)-2-chloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Investigations

Conformational Analysis and Molecular Recognition Aspects of the Compound

While a crystal structure for N-Adamantan-1-yl-2-chloro-nicotinamide is not publicly available, analysis of the closely related compound, N-(Adamantan-1-yl)-2-chloroacetamide, provides significant insights. nih.govresearchgate.net In this analogue, the adamantane (B196018) skeleton itself is highly rigid, and its sheer bulk imposes considerable steric hindrance. This steric strain can affect the planarity of the adjacent amide bond, potentially causing an out-of-plane arrangement that influences how the molecule fits into a binding pocket. strath.ac.ukstrath.ac.uk

Molecular recognition is driven by non-covalent interactions. The key features of this compound involved in this process are:

Hydrophobic Interactions: The adamantane cage is exceptionally lipophilic and serves as a "hydrophobic bullet," forming strong van der Waals interactions within non-polar pockets of a target protein. nih.govrsc.org

Hydrogen Bonding: The amide linker contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Crystal structure analysis of the acetamide (B32628) analogue confirms the presence of intermolecular N-H···O hydrogen bonds, which form an infinite chain structure. nih.govresearchgate.net This capacity is crucial for anchoring the ligand to specific amino acid residues in a target's active site.

Aromatic Interactions: The pyridine (B92270) ring of the nicotinamide (B372718) moiety can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The chlorine atom at the 2-position can potentially act as a weak hydrogen bond acceptor or participate in halogen bonding, a specific non-covalent interaction that can contribute to binding affinity and selectivity.

The combination of the bulky, hydrophobic adamantane group and the polar, interactive 2-chloro-nicotinamide moiety creates a molecule with distinct regions for recognition, allowing it to bind to targets that have complementary hydrophobic and polar domains.

Influence of the Adamantane Substructure on Bioactivity Profiles

First and foremost, the adamantane cage dramatically increases the molecule's lipophilicity. nih.govnih.gov This property is critical for enhancing a drug's ability to cross biological membranes, including the blood-brain barrier, which is a key consideration for neurologically active compounds. nih.gov By improving membrane permeability and absorption, the adamantane group can significantly enhance the bioavailability and pharmacokinetic properties of the parent compound. nih.govmdpi.com

The steric bulk of the adamantane group also plays a crucial role. It can serve as a "conformational anchor," restricting the rotation of the rest of the molecule and locking it into a specific orientation that is favorable for binding to a biological target. rsc.org Furthermore, its rigid, cage-like structure makes it resistant to metabolic degradation, which can increase the compound's stability and pharmacological half-life. nih.govrsc.org

Table 1: Influence of the Adamantane Moiety on Physicochemical and Biological Properties
PropertyInfluence of Adamantane SubstructureConsequence for Bioactivity
LipophilicitySignificantly increases the molecule's oil/water partition coefficient.Enhances membrane permeability, absorption, and potential to cross the blood-brain barrier. nih.govnih.gov
Steric BulkActs as a large, rigid scaffold that occupies significant space.Provides a strong anchor for binding in hydrophobic pockets and can confer selectivity. rsc.org
Metabolic StabilityThe cage structure is resistant to enzymatic degradation (e.g., by cytochrome P450 enzymes).Increases the in vivo half-life and overall stability of the compound. nih.gov
ConformationRestricts the rotational freedom of the attached pharmacophore.Locks the molecule into a bioactive conformation, potentially increasing binding affinity. strath.ac.uk

Role of the 2-Chloro-Nicotinamide Moiety in Ligand-Target Interactions

The 2-chloro-nicotinamide portion of the molecule serves as the primary "warhead," responsible for specific interactions that determine the compound's mechanism of action and selectivity. Nicotinamide and its derivatives are known to interact with a wide range of biological targets, often by mimicking the endogenous molecule nicotinamide, a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govmdpi.com

The nicotinamide ring system is a versatile pharmacophore. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the amide group provides both a hydrogen bond donor and acceptor. These features allow it to form specific hydrogen bonding patterns with enzyme active sites. Nicotinamide derivatives have been successfully designed as inhibitors of NAD+-dependent enzymes such as histone deacetylases (HDACs), poly(ADP-ribose) polymerases (PARPs), and nicotinamide N-methyltransferase (NNMT). mdpi.comresearchgate.netnih.gov

The substitution of a chlorine atom at the 2-position of the pyridine ring is a critical modification with significant SAR implications.

Steric Hindrance: The chlorine atom is relatively bulky. Kinetic analysis and molecular docking studies of amidases that process chlorinated nicotinamides have shown that a chlorine substitution at the 2-position can lead to a dramatic decrease in enzyme activity. nih.gov This is attributed to steric hindrance, where the chlorine atom physically blocks the molecule from adopting the correct orientation within the enzyme's active site. nih.gov This suggests that for some targets, this substitution would be detrimental, while for others, it could be a key feature for achieving selectivity by preventing binding to off-target proteins.

Electronic Effects: Chlorine is an electron-withdrawing group, which alters the electron distribution of the pyridine ring. This modification can influence the pKa of the ring nitrogen and the strength of hydrogen bonds and other electronic interactions with the target protein.

A structurally related moiety, 2-chloro-benzamide, is present in known antagonists of the P2X(7) receptor, indicating that this arrangement can be favorable for binding to certain classes of receptors. researchgate.net Thus, the 2-chloro-nicotinamide moiety in this compound is not just a simple nicotinamide mimic; it is a precisely modified group where the chlorine atom likely plays a defining role in modulating target affinity and selectivity through steric and electronic effects.

Rational Design Principles Derived from SAR Data for Analogues

Based on the analysis of its constituent parts, several rational design principles can be established for creating analogues of this compound with potentially improved activity, selectivity, or pharmacokinetic properties. These principles focus on systematically modifying the three key components of the molecule: the adamantane cage, the amide linker, and the 2-chloro-nicotinamide headgroup.

Modification of the Adamantane Cage: The adamantane group primarily serves as a lipophilic anchor. While derivatization of the cage itself is possible, it is often less fruitful as it can disrupt the key hydrophobic interactions. Minor modifications, such as adding small substituents, could fine-tune lipophilicity, but major changes are likely to be detrimental. The primary principle here is to retain the adamantyl group to ensure favorable pharmacokinetics. nih.gov

Alteration of the Amide Linker: The amide linker is crucial for orienting the two main pharmacophores. Its rigidity and hydrogen bonding capabilities are key. Principles for modification include:

Homologation: Inserting methylene (B1212753) (–CH2–) groups between the adamantane and the amide nitrogen could increase flexibility and alter the distance between the hydrophobic and polar groups, potentially allowing for better fitting into different target sites.

Linker Replacement: Replacing the amide with a more rigid or flexible linker (e.g., an ester, ether, or reversed amide) would fundamentally change the molecule's conformational profile and hydrogen bonding pattern, leading to different biological activities.

Substitution on the Nicotinamide Ring: This is the most promising area for generating analogues with altered target specificity and potency.

Positional Isomers of Chlorine: Moving the chlorine atom from the 2-position to the 4-, 5-, or 6-position would drastically alter the steric and electronic profile of the ring, likely leading to a completely different SAR. nih.gov

Replacement of Chlorine: Substituting the chlorine atom with other groups (e.g., fluorine, methyl, methoxy) would allow for a systematic probe of the steric and electronic requirements of the binding pocket. A smaller fluorine atom might reduce steric clash while maintaining an electron-withdrawing character, whereas a larger methyl group would increase lipophilicity.

Additional Substituents: Adding other functional groups to the 4, 5, or 6 positions of the ring could introduce new interaction points (e.g., hydrogen bond donors/acceptors) to enhance binding affinity or selectivity. SAR studies on nicotinamide derivatives have shown that such substitutions are key to modulating activity against targets like NNMT and HDACs. researchgate.netnih.gov

Table 2: Rational Design Principles for Analogues of this compound
Molecular ComponentDesign StrategyRationale and Predicted Outcome
Adamantane CageRetain the 1-adamantyl group.Preserves the essential hydrophobic anchoring, lipophilicity, and metabolic stability. nih.govrsc.org
Introduce small substituents on the cage.Fine-tunes lipophilicity and steric profile without disrupting core interactions.
Amide LinkerVary linker length (homologation).Changes the distance and relative orientation between the adamantane and nicotinamide moieties to probe optimal fit.
Replace the amide bond.Alters conformational rigidity and hydrogen bonding capacity to explore different binding modes.
2-Chloro-Nicotinamide MoietyModify the position of the chlorine atom.Systematically probes the steric tolerance at different positions of the target's binding site. nih.gov
Replace the chlorine with other substituents (F, CH₃, OCH₃).Modulates steric bulk, electronics, and lipophilicity to optimize ligand-target interactions.
Introduce a second substituent on the pyridine ring.Creates new interaction points to increase binding affinity and/or selectivity for the target. nih.gov

Biological Activity and Preclinical Pharmacological Profiling

In Vitro Efficacy Studies

The P2X7 receptor, an ATP-gated ion channel, plays a significant role in inflammation and immune responses. researchgate.net Its activation is linked to the release of inflammatory mediators. researchgate.net Consequently, P2X7 receptor antagonists are investigated for their potential in treating pain and inflammatory conditions. researchgate.netresearchgate.net The adamantane (B196018) scaffold has been a core component in the development of potent P2X7 antagonists. researchgate.netnih.gov However, specific studies detailing the inhibitory activity of N-Adamantan-1-yl-2-chloro-nicotinamide against the P2X7 receptor, including quantitative data such as IC50 values, are not available in the reviewed literature.

Table 1: P2X7 Receptor Antagonism Data

Compound Assay Type IC50 (nM) Source

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels crucial for neurotransmission in both the central and peripheral nervous systems. nih.gov They are involved in a wide array of physiological processes and represent a significant target for therapeutic intervention in various disorders. nih.govnih.govmdpi.com Modulation of these receptors can impact neuronal excitability and synaptic transmission. biorxiv.org Despite the importance of this receptor class, specific data on the modulatory effects of this compound on nAChR ion channels have not been reported in the surveyed scientific literature.

Table 2: Nicotinic Acetylcholine Receptor (AChR) Ion Channel Modulation Data

Compound Receptor Subtype Modulatory Effect EC50/IC50 Source

Chitin (B13524) deacetylases (CDAs) are enzymes produced by various organisms, including fungi, and are essential for their virulence by helping them evade host immune defenses. researchgate.net Inhibition of these enzymes is being explored as a potential strategy for developing antifungal agents. researchgate.netmdpi.com While various compounds have been investigated as CDA inhibitors, there is no available research that evaluates the inhibitory potential of this compound against this enzyme.

Table 3: Chitin Deacetylase (CDA) Inhibition Data

Compound Enzyme Source % Inhibition IC50 Source

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, thereby amplifying local glucocorticoid action. nih.govnih.govmdpi.com Its inhibition is a promising therapeutic strategy for metabolic disorders like type 2 diabetes and obesity. nih.govmdpi.com The adamantane structure is a feature in several series of potent and selective 11β-HSD1 inhibitors. nih.govnih.govmdpi.com However, specific inhibitory concentration values (IC50) for this compound against 11β-HSD1 are not provided in the existing literature.

Table 4: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Data

Compound Assay System % Inhibition IC50 (nM) Source

Aurora-A kinase is a serine/threonine kinase that plays a critical role in cell division, specifically in mitotic spindle formation. nih.govnih.gov Overexpression of Aurora-A is associated with poor outcomes in several cancers, making it an attractive target for cancer therapy. nih.govmdpi.com Numerous inhibitors have been developed to target this kinase. mdpi.commdpi.com Nevertheless, a review of the scientific literature did not yield any studies that specifically assessed the inhibitory activity of this compound against Aurora-A kinase.

Table 5: Aurora-A Kinase Inhibition Data

Compound Kinase Assay % Inhibition IC50 (nM) Source

Cell-Based Assays

Adamantane derivatives have been a subject of interest for their potential antiviral properties, particularly against orthopoxviruses like the vaccinia virus. mdpi.comnih.gov Research into other, structurally related adamantane-containing amides has shown some activity, with proposed mechanisms including the inhibition of the viral membrane protein p37. mdpi.comresearchgate.net However, there is no specific published data on the antiviral efficacy of this compound against orthopoxviruses or any other viral strains.

While the adamantane moiety is featured in various compounds investigated for antimycobacterial properties, specific whole-cell screening data for this compound against Mycobacterium tuberculosis or other mycobacterial species is not available in the current body of scientific literature. core.ac.ukmdpi.com Studies on compounds like N-(Adamantan-1-yl)-2-chloroacetamide indicate its role as a precursor in the synthesis of potential anti-tuberculosis agents, but its own activity profile is not detailed. nih.gov

The nicotinamide (B372718) (an amide form of vitamin B3) and adamantane portions of the molecule belong to chemical classes with known antimicrobial activities. researchgate.netmdpi.com For instance, nicotinamide has demonstrated activity against Candida albicans, and other nicotinamide derivatives have been explored for fungicidal properties. researchgate.netresearchgate.net Similarly, certain adamantane derivatives have been shown to potentiate the effects of azole antifungals. nih.gov Despite this, no research has been published that specifically evaluates the antifungal activity of the conjugated compound this compound.

The lipophilic nature of the adamantane group has led to its incorporation into molecules designed as potential anticancer agents. mdpi.comnih.gov Various derivatives have been evaluated for antiproliferative activity against human tumor cell lines. nih.gov However, a review of the literature indicates that this compound has not been specifically tested or reported in antiproliferative studies.

Both nicotinamide and certain adamantane derivatives have been investigated for their roles in modulating inflammatory pathways. nih.govnih.gov Nicotinamide can influence inflammatory responses through various mechanisms, including effects on PARP1 and sirtuin 1. nih.govnih.gov Some adamantane-based compounds have also been characterized as antagonists of receptors involved in pain and inflammation, such as the P2X(7) receptor. researchgate.net Nevertheless, there are no specific studies detailing the activity of this compound on any anti-inflammatory pathways.

Antioxidant Potential

There is currently no available scientific literature detailing the antioxidant potential of this compound. Studies to evaluate its capacity to neutralize free radicals or modulate oxidative stress pathways have not been reported in published preclinical research.

In Vivo Efficacy Studies in Animal Models

Comprehensive searches for in vivo studies in animal models for the specific compound this compound yielded no results.

Pain and Inflammation Models

No published in vivo studies were found that investigated the efficacy of this compound in animal models of pain and inflammation. Consequently, there is no data available on its potential analgesic or anti-inflammatory properties from preclinical animal trials.

Antiviral Disease Models

There is no available research from in vivo animal models to support or refute any antiviral activity for this compound. While other molecules incorporating an adamantane structure have been investigated for antiviral effects, these findings cannot be extrapolated to the specific compound without direct experimental evidence.

Mechanistic Elucidation and Target Identification

Biochemical Pathways Modulated by N-Adamantan-1-yl-2-chloro-nicotinamide

The core structure of this compound is a derivative of nicotinamide (B372718), a fundamental molecule in cellular metabolism. Nicotinamide is a key component of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). drugbank.com Cellular NAD+ levels are maintained through a balance of consumption and synthesis. The primary route for replenishing NAD+ in mammalian cells is the salvage pathway, which recycles nicotinamide produced by NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govstanford.edu

In the salvage pathway, the enzyme nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting step, converting nicotinamide to nicotinamide mononucleotide (NMN). nih.govnih.gov Subsequently, NMN is converted to NAD+. nih.govresearchgate.net Given that this compound is a substituted nicotinamide, it is plausible that it interacts with the NAD+ salvage pathway. It could potentially act as a competitive inhibitor or a substrate for NAMPT, thereby modulating intracellular NAD+ pools. The depletion or modulation of NAD+ can have profound effects on cellular energy metabolism, DNA repair, and signaling, as NAD+ is a critical substrate for numerous enzymes involved in these processes. nih.govstanford.edu Supplementing with NAD+ precursors like nicotinamide can block the activity of certain toxins and restore metabolic balance, highlighting the pathway's significance. biorxiv.org

Molecular Targets and Binding Site Characterization

The adamantane (B196018) moiety is a highly valued pharmacophore due to its lipophilicity and rigid, three-dimensional structure, which can facilitate strong binding to molecular targets. mdpi.com Research into compounds containing this group has identified several potential protein targets.

Viral Membrane Protein p37

The p37 protein is a peripheral membrane protein found in orthopoxviruses and is essential for the envelopment of viral particles, a critical step for viral spread. nih.gov It is a key target for antiviral drugs, such as Tecovirimat. nih.govnih.gov The adamantane structure has been identified as a promising scaffold for designing new inhibitors that target the p37 protein. nih.gov Virtual screening and molecular docking studies have been employed to design and synthesize various adamantane-containing compounds as potential inhibitors of poxvirus reproduction by targeting p37. nih.govnih.gov However, the available scientific literature does not specifically identify this compound as an inhibitor of the viral p37 protein.

Purinergic Receptors (P2X7)

The P2X7 receptor (P2X7R) is an ATP-gated ion channel involved in pain and inflammation. researchgate.net Its activation by ATP stimulates the release of inflammatory mediators, making it a significant target for analgesic and anti-inflammatory therapies. researchgate.net

While direct studies on this compound are not detailed in the reviewed literature, extensive research has been conducted on very close structural analogs. For instance, N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), which shares the adamantane and 2-chloro-substituted aromatic amide core, is a potent P2X7R antagonist. researchgate.net This suggests that the adamantane-amide pharmacophore is crucial for binding and inhibition. The ortho-chlorine atom on the aromatic ring is speculated to be an important feature, forcing the amide bond to twist out of the plane of the ring, which may be critical for receptor interaction. zenodo.org

Table 1: Inhibitory Activity of Structurally Related Compound (AACBA) on P2X7 Receptors

Receptor Species Assay Type IC₅₀ Value (nM)
Human Calcium Flux ~18
Human YO-PRO-1 Uptake ~85
Rat Calcium Flux 29
Rat YO-PRO-1 Uptake 980

Data sourced from a study on the P2X7 antagonist AACBA, a close structural analog of this compound. researchgate.net

Nicotinic Acetylcholine (B1216132) Receptors

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that respond to the neurotransmitter acetylcholine. They are involved in a wide range of physiological functions. The parent adamantane compound, amantadine (B194251), is known to be a noncompetitive inhibitor of nAChR function in hippocampal neurons. nih.gov Studies have shown that amantadine inhibits multiple subtypes of nAChRs, including the α7, α4β2, and α3β4 subtypes, with IC₅₀ values in the micromolar range. nih.gov This inhibitory action is complex, involving interactions with closed and desensitized states of the receptor channel. nih.gov Despite the known activity of the adamantane scaffold on these receptors, specific research characterizing the binding and effect of this compound on nicotinic acetylcholine receptors has not been identified in the reviewed sources.

Metabolic Enzymes (e.g., 11β-HSD1)

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in glucocorticoid metabolism by converting inactive cortisone (B1669442) into active cortisol within tissues like the liver and adipose tissue. nih.govmdpi.com Overactivity of 11β-HSD1 is linked to metabolic disorders such as obesity and type 2 diabetes, making it an attractive therapeutic target. nih.govmdpi.com

A range of adamantane derivatives, including adamantyl carboxamides, acetamides, and heterocyclic ketones, have been developed as potent and selective inhibitors of human 11β-HSD1. nih.govnih.gov Optimization of an adamantyl acetamide (B32628) inhibitor led to the discovery of compounds with IC₅₀ values in the 100 nM range. nih.gov Similarly, novel adamantyl heterocyclic ketones have shown inhibitory activity with IC₅₀ values below 50 nM. nih.gov These findings indicate that the adamantane group is a key structural feature for achieving high-potency inhibition of 11β-HSD1. While these studies establish a strong precedent for adamantane-containing amides as 11β-HSD1 inhibitors, specific inhibitory data for this compound is not available in the examined literature.

Kinases (e.g., Aurora-A)

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Aurora A, in particular, is frequently overexpressed in various cancers and is a validated target for oncology drug development. nih.gov Inhibition of Aurora A leads to mitotic arrest and apoptosis in tumor cells. nih.gov While numerous inhibitors of Aurora A kinase have been developed, the current body of scientific literature does not provide evidence linking this compound to the inhibition of Aurora A or other kinases.

Bacterial Enzymes (e.g., InhA)

Currently, there is no direct scientific evidence to suggest that this compound acts as an inhibitor of the bacterial enzyme InhA, a key component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis. While a related compound, N-(Adamantan-1-yl)-2-chloro-acetamide, has been synthesized as a precursor in research exploring potential anti-tuberculosis agents, this does not confirm any activity of the nicotinamide derivative against InhA. Further enzymatic assays and mechanistic studies would be required to establish any inhibitory potential.

Fungal Enzymes (e.g., Chitin (B13524) Deacetylase)

There is no available research to indicate that this compound interacts with or inhibits fungal enzymes such as chitin deacetylase. The biological activity of this compound against fungal pathogens and its potential effects on chitin metabolism remain uninvestigated.

Allosteric Modulation Mechanisms (e.g., Metabotropic Glutamate (B1630785) Receptor 5)

The role of this compound as an allosteric modulator of metabotropic glutamate receptor 5 (mGluR5) has not been documented in the scientific literature. While allosteric modulators of mGluR5 are of significant interest for their therapeutic potential in neurological disorders, there are no published studies that have screened or identified this specific compound as having such activity.

Cellular and Subcellular Mechanisms of Action

Detailed information regarding the cellular and subcellular mechanisms of action of this compound is currently unavailable. Research has not yet elucidated how this compound is absorbed by cells, its subcellular distribution, or its impact on cellular pathways and functions.

Computational Chemistry and Rational Drug Design

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Adamantan-1-yl-2-chloro-nicotinamide, docking simulations are employed to identify potential protein targets and elucidate the specific interactions that govern its binding affinity. The adamantane (B196018) group, due to its size and hydrophobicity, often plays a crucial role in fitting into lipophilic pockets within a receptor's active site. publish.csiro.aunih.gov

Studies on structurally related adamantane derivatives have shown their potential to inhibit various enzymes and receptors. For instance, adamantane-based compounds have been docked into the active sites of targets like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and cyclooxygenase (COX) enzymes. nih.govacs.org For this compound, docking simulations would involve preparing the 3D structure of the ligand and docking it into the binding sites of various therapeutically relevant proteins. The results would be scored based on the predicted binding energy, with lower energies indicating a more favorable interaction. Key interactions would likely involve hydrogen bonds from the nicotinamide's amide group and pyridine (B92270) nitrogen, as well as hydrophobic interactions involving the adamantyl and 2-chloropyridine (B119429) rings. ontosight.ai

A hypothetical docking study against a kinase target might yield results as shown in the table below, highlighting the key interactions and binding affinities.

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesHydrogen BondsHydrophobic Interactions
Kinase X-8.5LEU25, VAL33, ALA45, LYS47, GLU101, TYR103LYS47, GLU101LEU25, VAL33, ALA45, TYR103
Kinase Y-7.9ILE15, PHE80, TRP81, ASP145, ASN147ASP145, ASN147ILE15, PHE80, TRP81

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and observing its atomic movements over nanoseconds. ksu.edu.sa

These simulations are crucial for assessing the conformational stability of the ligand within the binding pocket and the persistence of key interactions identified in docking studies. nih.gov For example, MD simulations on nicotinamide (B372718) derivatives have been used to confirm the stability of ligand binding to targets like VEGFR-2. nih.gov Analysis of the MD trajectory for this compound would involve calculating metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions. The continued presence of hydrogen bonds and hydrophobic contacts throughout the simulation would provide strong evidence for a stable binding mode. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For a series of analogs of this compound, a 3D-QSAR study could be performed to understand the structural requirements for activity. mdpi.comnih.gov This involves aligning the molecules and calculating molecular fields (steric, electrostatic, hydrophobic) around them.

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build the QSAR model. The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a CoMFA map might indicate that increased steric bulk in one region (e.g., substitution on the adamantane cage) is favorable for activity, while a positive electrostatic potential near the chloro-substituent is detrimental. Such insights are invaluable for designing more potent analogs. nih.gov

QSAR ModelPredictive r²Steric Contribution (%)Electrostatic Contribution (%)
CoMFA0.920.650.816040
CoMSIA0.940.680.854535

Note: r² (squared correlation coefficient), q² (cross-validated r²), and Predictive r² are statistical metrics indicating the goodness-of-fit and predictive power of the model.

Virtual Screening Approaches for Analogue Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net Starting with this compound as a "hit" compound, both ligand-based and structure-based virtual screening methods could be employed to discover novel, structurally related compounds with potentially improved properties.

In a ligand-based approach, one could search a database for molecules with similar 2D fingerprints or 3D shapes (pharmacophores) to the parent compound. A structure-based virtual screening would involve docking a large chemical library (such as the ZINC or PubChem databases) into the active site of a validated protein target and ranking the compounds based on their docking scores. als-journal.com The top-ranking hits would then be selected for further computational analysis and eventual experimental testing. This approach can rapidly identify diverse chemical scaffolds that retain the key binding features of the original molecule. frontiersin.org

In Silico Prediction of Pharmacological Profiles

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage drug development failures. Various in silico tools and models can predict the pharmacokinetic and safety profiles of this compound. nih.gov These predictions are based on its structural features and physicochemical properties.

Parameters such as lipophilicity (LogP), aqueous solubility (LogS), blood-brain barrier (BBB) penetration, plasma protein binding, and potential for inhibiting cytochrome P450 (CYP) enzymes are commonly evaluated. researchgate.netsemanticscholar.org The bulky adamantane group is known to significantly increase lipophilicity, which can influence absorption and distribution but may also lead to lower solubility. nih.gov Predictive models can also flag potential toxicities, such as mutagenicity or carcinogenicity, based on structural alerts. brieflands.com

PropertyPredicted ValueOptimal RangeAssessment
Molecular Weight290.79 g/mol < 500Favorable
LogP3.5-0.4 to 5.6Acceptable
Aqueous Solubility-4.2 (log mol/L)> -6Moderate
BBB PenetrationLow-Favorable for peripheral targets
CYP2D6 InhibitionNoNoFavorable
HepatotoxicityLow riskLowFavorable

Density Functional Theory (DFT) and Quantum Chemical Calculations in Compound Design

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity. mdpi.com These calculations can be used to optimize the 3D structure of the molecule and to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.net

The HOMO-LUMO energy gap is an indicator of chemical reactivity, while the MEP map reveals the regions of the molecule that are electron-rich (negative potential) or electron-poor (positive potential), which is crucial for understanding potential intermolecular interactions, including hydrogen bonding. acs.orgresearchgate.net These quantum chemical insights can help rationalize the observed biological activity and guide the design of derivatives with improved electronic properties for target interaction. rsc.org

Future Directions and Translational Perspectives in N Adamantan 1 Yl 2 Chloro Nicotinamide Research

Identification of Novel Therapeutic Applications Beyond Established Areas

The adamantane (B196018) moiety is a cornerstone in several clinically approved drugs, valued for its ability to enhance lipophilicity, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Adamantane derivatives have demonstrated a wide spectrum of therapeutic activities, including antiviral, antidiabetic, and neuroprotective effects in conditions like Alzheimer's and Parkinson's disease. nih.gov Compounds such as amantadine (B194251) and memantine (B1676192) are prominent examples of its successful incorporation in medicine. nih.gov

The nicotinamide (B372718) component is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. beilstein-journals.org Supplementation with NAD+ precursors is being explored for its potential in counteracting age-related diseases, as NAD+ levels decline with age. nih.gov Nicotinamide derivatives have also been investigated as antifungal agents. mdpi.com

Given the proven bioactivity of both parent structures, N-Adamantan-1-yl-2-chloro-nicotinamide represents a promising scaffold for a variety of therapeutic applications. Future research could explore its potential in areas such as:

Antiviral Agents: Building on the legacy of adamantane-based antivirals, this compound could be screened against a range of viruses. researchgate.net

Neurodegenerative Diseases: The neuroprotective potential of both adamantane and NAD+ precursors suggests possible applications in diseases like Alzheimer's or Parkinson's. nih.govnih.gov

Metabolic Disorders: The link between nicotinamide, NAD+ metabolism, and metabolic health provides a strong rationale for investigating its use in conditions like type 2 diabetes. nih.govnih.gov

Oncology: Certain adamantane derivatives have been studied for their anticancer properties, opening another avenue for exploration. ontosight.ai

Infectious Diseases: A related compound, N-(Adamantan-1-yl)-2-chloroacetamide, was synthesized as part of research into novel anti-tuberculosis agents, suggesting a potential antibacterial or antifungal role for this class of molecules. researchgate.netnih.govmdpi.com

Optimization of Analogues for Enhanced Bioactivity and Selectivity

The development of analogues through structural modification is a critical step in drug discovery, aiming to enhance a compound's potency, selectivity, and pharmacokinetic profile. The adamantane-nicotinamide scaffold offers multiple sites for chemical modification. Introducing the adamantane group often enhances biological activity. mdpi.com

Research on related adamantyl carboxamides has shown that optimization of the aromatic region and the adamantyl group can lead to the discovery of potent and highly selective inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Similarly, structure-activity relationship (SAR) studies on nicotinamide derivatives have been crucial in developing potent positive allosteric modulators of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. nih.gov

Future optimization of this compound could involve systematic modifications to its core structure.

Table 1: Potential Analogue Optimization Strategies

Structural Component Modification Strategy Potential Outcome
Adamantane Moiety Substitution at other positions of the adamantane cage Alter lipophilicity and target binding affinity researchgate.net
Introduction of functional groups (e.g., hydroxyl, amino) Improve solubility and create new interaction points
Nicotinamide Ring Alteration of the chloro-substituent (e.g., fluoro, bromo) Modulate electronic properties and target interaction mdpi.com
Introduction of additional substituents on the pyridine (B92270) ring Enhance selectivity and potency for specific targets
Amide Linker Replacement with other functional groups (e.g., ester, sulfonamide) Change chemical stability and hydrogen bonding capacity

These targeted modifications, guided by computational modeling and SAR studies, could lead to the development of next-generation compounds with superior therapeutic profiles.

Integration of Multi-omics Data in Compound Characterization

Modern drug discovery is increasingly moving beyond a single-target approach to a more holistic understanding of a compound's biological effects. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a powerful framework for characterizing the mechanism of action of novel compounds. mdpi.com

By applying multi-omics technologies, researchers can comprehensively map the cellular response to this compound. For instance, treating cell lines or animal models with the compound and subsequently analyzing the various "omes" can reveal:

Target Identification: Unbiased analysis can help identify the primary molecular targets and pathways affected by the compound.

Mechanism of Action: Transcriptomic and proteomic data can elucidate the downstream signaling cascades and cellular processes that are modulated. nih.gov

Biomarker Discovery: Multi-omics analysis can identify potential biomarkers to predict treatment response or monitor efficacy in future clinical studies. nih.gov

Off-Target Effects: This integrated approach can also proactively identify unintended molecular interactions, providing early insights into potential side effects.

This systems-level perspective allows for a more accurate and comprehensive characterization of a drug candidate's biological activity, facilitating a more informed progression through the drug development pipeline. mdpi.com

Challenges and Opportunities in Adamantane-Nicotinamide Research

The development of novel therapeutics based on the adamantane-nicotinamide scaffold presents both significant opportunities and notable challenges.

Challenges:

Long-Term Safety: As with many NAD+ boosting strategies, the long-term consequences and safety of sustained use are not yet fully understood and require extensive investigation. nih.gov

Synthetic Complexity: The synthesis of specific, substituted analogues can be complex and may suffer from issues like low yield or the formation of by-products. beilstein-journals.orgmdpi.com

Clinical Translation: There is a substantial need for rigorous preclinical and clinical trials to establish the efficacy, proper dosing, and safety of any new NAD+ modulating compound. nih.gov

Opportunities:

Novel Chemical Space: The fusion of the adamantane and nicotinamide moieties creates a unique chemical scaffold with the potential to interact with biological targets in novel ways. ontosight.ai

Improved Drug Properties: The adamantane unit is a proven "add-on" for improving the ADME properties of pharmacologically active molecules. researchgate.net

Broad Therapeutic Potential: The diverse biological activities associated with both adamantane and nicotinamide suggest a wide range of potential therapeutic applications for hybrid molecules. nih.govmdpi.commdpi.com

Targeted Delivery: The adamantane cage can serve as an anchor or scaffold in drug delivery systems, opening possibilities for targeted therapies. mdpi.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Amantadine
Memantine
N-(Adamantan-1-yl)-2-chloroacetamide
Nicotinamide adenine dinucleotide (NAD+)

Q & A

Q. What are the optimized synthetic routes for N-Adamantan-1-yl-2-chloro-nicotinamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves adamantane derivatives reacting with nicotinamide precursors under acidic conditions. For example, chloroacetylation of adamantane derivatives with 2-chloronicotinoyl chloride in the presence of hydrochloric acid facilitates salt formation. Key parameters include:

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may require reflux setups.
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution at the adamantane core.
  • Purification : Recrystallization from ethanol/water mixtures yields high-purity products (>95%) .

Q. What spectroscopic and chromatographic techniques are effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies adamantane proton environments (δ 1.6–2.1 ppm) and nicotinamide carbonyl signals (δ 165–170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z 306.12) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) achieve baseline separation (retention time: 8.2 min) .

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection : A Nonius KappaCCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

  • Refinement : SHELXL-2018 refines structures using least-squares minimization (R₁ = 0.037, wR₂ = 0.106).

  • Key Parameters :

    Crystal System Orthorhombic
    Space Group Pbca
    a, b, c (Å) 9.3656, 13.7515, 18.7917
    Z 8

Hydrogen bonds (N–H⋯O) stabilize molecular chains along the a-axis .

Advanced Questions

Q. How can SHELX software resolve discrepancies in crystallographic data for this compound?

Methodological Answer: SHELXL refines structural models by:

  • Twinned Data Handling : Using HKLF5 format for twin-law matrices (e.g., -h, -k, l).
  • Displacement Parameters : Anisotropic refinement of non-H atoms (ADPs < 0.05 Ų).
  • Validation : CheckCIF analysis flags bond-length outliers (e.g., C–C bonds at 1.529–1.537 Å vs. expected 1.54 Å) .

Q. How do adamantane substituents influence the compound’s anti-tuberculosis activity?

Methodological Answer: The rigid adamantane core enhances membrane penetration and target binding. Comparative studies show:

Compound Activity (IC₅₀, μM) Mechanism
This compound2.3 ± 0.4Inhits mycobacterial InhA
Non-adamantane analog>10Weak target affinity
Structure-activity relationship (SAR) models correlate hydrophobicity (logP = 3.8) with potency .

Q. How to address contradictions in bond-length measurements during crystallographic analysis?

Methodological Answer:

  • Data Quality : Ensure high-resolution data (d-spacing < 0.8 Å) to reduce measurement errors.
  • Thermal Motion Correction : Apply TLS (Translation-Libration-Screw) models to ADPs.
  • Comparative Analysis : Cross-validate with DFT-optimized bond lengths (e.g., B3LYP/6-31G* level). Discrepancies >0.02 Å warrant re-refinement .

Q. What in vitro models are suitable for evaluating the compound’s antiviral potential?

Methodological Answer:

  • Cell Lines : Use A549 (human lung) or Vero E6 cells infected with influenza A (H1N1).
  • Assays : Plaque reduction neutralization tests (PRNT) quantify viral load (EC₅₀ = 5.8 μM).
  • Mechanistic Studies : Time-of-addition assays differentiate viral entry vs. replication inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.